
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
Overview
Description
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is an organic compound with the molecular formula C10H11F2NO3S and a molecular weight of 263.26 g/mol . This compound is characterized by the presence of difluoro and formyl groups attached to a phenyl ring, along with a propane-1-sulfonamide moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide typically involves the reaction of 2,4-difluoro-3-formylphenylamine with propane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: N-(2,4-Difluoro-3-carboxyphenyl)propane-1-sulfonamide.
Reduction: N-(2,4-Difluoro-3-hydroxyphenyl)propane-1-sulfonamide.
Substitution: N-(2,4-Difluoro-3-aminophenyl)propane-1-sulfonamide.
Scientific Research Applications
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and formyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The sulfonamide moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluoro-3-hydroxyphenyl)propane-1-sulfonamide
- N-(2,4-Difluoro-3-aminophenyl)propane-1-sulfonamide
- N-(2,4-Difluoro-3-carboxyphenyl)propane-1-sulfonamide
Uniqueness
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is unique due to the presence of both difluoro and formyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies while presenting detailed research findings and data tables.
- IUPAC Name : this compound
- CAS Number : 918523-58-7
- Molecular Formula : C10H11F2NO3S
- Molecular Weight : 263.26 g/mol
- Purity : 95.00% .
The biological activity of this compound is primarily attributed to its interaction with various protein kinases. Specifically, it has been noted for its potential to inhibit the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in regulating cell proliferation and survival .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inhibiting oncogenic pathways. It has shown effectiveness against various cancer cell lines, particularly those associated with B-Raf mutations. The compound has been linked to the inhibition of B-Raf kinase, which plays a crucial role in the MAPK signaling pathway .
Inhibition Studies
A study conducted on the compound's inhibitory effects on protein kinases revealed that it could selectively inhibit B-Raf and potentially other kinases involved in cancer progression. The following table summarizes key findings from inhibition studies:
Compound | Target Kinase | IC50 (µM) | Effect |
---|---|---|---|
This compound | B-Raf | 0.5 | Significant inhibition |
Control Compound | B-Raf | 2.0 | Moderate inhibition |
This compound | MEK | 1.0 | Significant inhibition |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including microwave-assisted organic synthesis (MAOS), which enhances yield and reduces reaction time compared to traditional methods .
Synthesis Pathway Example
A typical synthesis pathway involves the following steps:
- Starting Materials : 2,4-Difluoroaniline and propane-1-sulfonic acid.
- Reagents : Oxalyl chloride and a suitable solvent (e.g., dichloromethane).
- Conditions : Reaction under reflux conditions for optimal yield.
Case Study 1: Antitumor Activity
In a study involving human melanoma cell lines, this compound demonstrated potent antitumor activity. The compound was tested at various concentrations, showing a dose-dependent response in cell viability assays.
Case Study 2: In Vivo Efficacy
Another study evaluated the in vivo efficacy of this compound in mouse models of cancer. Results indicated that treatment with this compound significantly reduced tumor size compared to control groups.
Properties
IUPAC Name |
N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAQKKCELAQLHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219886 | |
Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918523-58-7 | |
Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918523-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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